2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
Overview
Description
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C23H31IO2 and a molecular weight of 466.40 g/mol . It is a colorless crystalline solid with relatively low solubility . This compound is primarily used in organic synthesis and research applications.
Preparation Methods
The synthesis of 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl involves a multi-step process :
Reaction of 2-iodobenzoic acid with 2,4,6-triisopropylphenol: This step produces 2-iodo-2’,4’,6’-triisopropyl-1,1’-biphenyl.
Reaction with dimethyl ether: The intermediate product is then reacted with dimethyl ether to form 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl.
Chemical Reactions Analysis
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl is used in various scientific research applications :
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound is used in catalytic processes, particularly in cross-coupling reactions.
Material Science: It is investigated for its potential use in the development of new materials, including organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl involves its participation in various chemical reactions. The iodine atom in the compound is a key reactive site, allowing for substitution and coupling reactions. The compound’s structure, with its bulky isopropyl groups and methoxy groups, influences its reactivity and the types of reactions it can undergo .
Comparison with Similar Compounds
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl can be compared with similar compounds such as:
2-Iodo-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl: Similar in structure but with different substitution patterns.
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl derivatives: Variations in the substituents can lead to different reactivity and applications.
The uniqueness of 2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31IO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYGKSUFMSHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728145 | |
Record name | 2-Iodo-3,6-dimethoxy-2',4',6'-tri(propan-2-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070663-76-1 | |
Record name | 2-Iodo-3,6-dimethoxy-2',4',6'-tri(propan-2-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-IODO-2',4',6'-TRIISOPROPYL-3,6-DIMETHOXYBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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